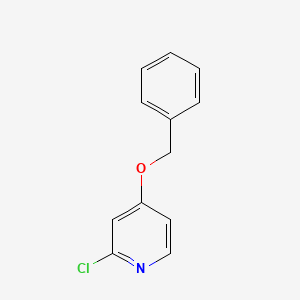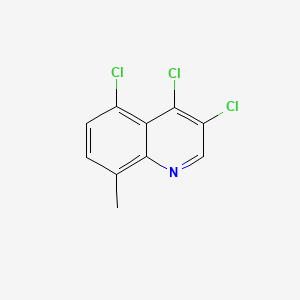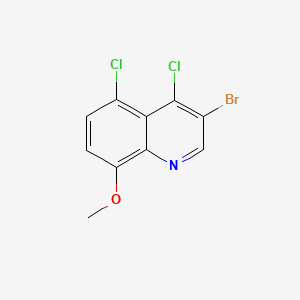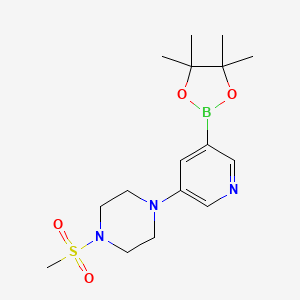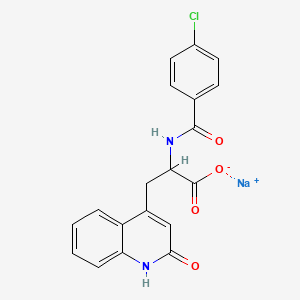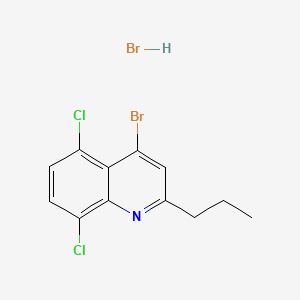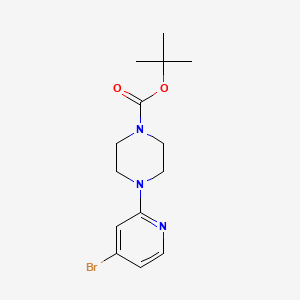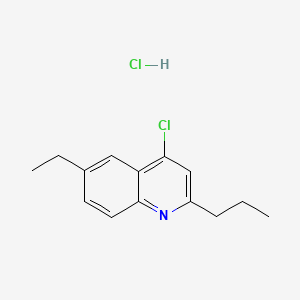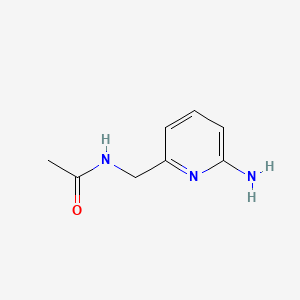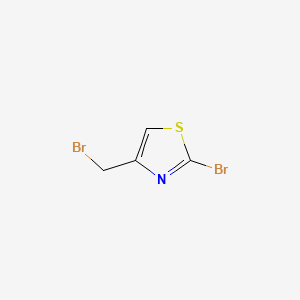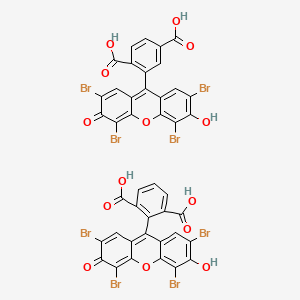
5(6)-Carboxyeosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Carboxyeosin is a fluorescent dye commonly used in various scientific applications. It is a derivative of eosin, a red dye that belongs to the xanthene class. The compound is characterized by its ability to fluoresce under specific conditions, making it valuable in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyeosin typically involves the bromination of fluorescein followed by carboxylation. The reaction conditions often require the use of strong acids and bases to facilitate the formation of the carboxyl group. The process can be summarized as follows:
Bromination: Fluorescein is treated with bromine in the presence of a catalyst to introduce bromine atoms into the molecule.
Carboxylation: The brominated fluorescein is then reacted with a carboxylating agent, such as carbon dioxide, under high pressure and temperature to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxyeosin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different fluorescent properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
5(6)-Carboxyeosin has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in fluorescence spectroscopy to study molecular interactions.
Biology: The compound is employed in cell staining and imaging techniques to visualize cellular structures and processes.
Medicine: In medical research, this compound is used in diagnostic assays and as a marker in various imaging techniques.
Industry: The dye is used in the manufacturing of fluorescent inks and dyes for various industrial applications.
Mechanism of Action
The mechanism by which 5(6)-Carboxyeosin exerts its effects is primarily through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as light of a different wavelength. This fluorescence is used to track and visualize molecules in various applications. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, which can be studied using fluorescence microscopy and spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A parent compound of 5(6)-Carboxyeosin, used widely in similar applications but with different fluorescent properties.
Rhodamine: Another xanthene dye with similar applications but different spectral properties.
Eosin Y: A related compound used in histology for staining tissues.
Uniqueness
This compound is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Its ability to fluoresce under specific conditions allows for precise tracking and visualization in various scientific fields.
Properties
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSXKPEQVWGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16Br8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132201-84-4 |
Source


|
| Record name | 5(6)-Carboxyeosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
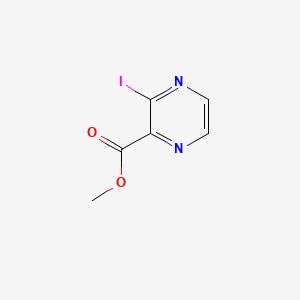
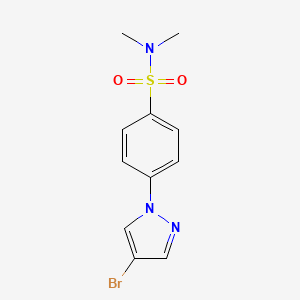
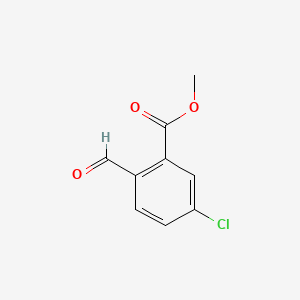
![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)
